Dimethyl 3-(cyanomethyl)pentanedioate
Overview
Description
Dimethyl 3-(cyanomethyl)pentanedioate is an organic compound with the molecular formula C9H13NO4. It is widely used as a building block in the production of polymers, pharmaceuticals, and agrochemicals. The compound is characterized by its ester functional groups and a nitrile group attached to a pentanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-(cyanomethyl)pentanedioate can be synthesized through various methods. One common approach involves the cyanoacetylation of amines, where methyl cyanoacetate is treated with different amines under solvent-free conditions at room temperature . Another method includes the use of alkyl cyanoacetates with substituted aryl or heteryl amines, often involving stirring without solvent and/or heat .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(cyanomethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 3-(cyanomethyl)pentanedioate is extensively used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biochemical reagents and probes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 3-(cyanomethyl)pentanedioate involves its functional groups. The ester groups can undergo hydrolysis to release carboxylic acids, while the nitrile group can be reduced to form primary amines. These transformations enable the compound to participate in various biochemical pathways and reactions, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(cyanomethyl)pentanedioate
- Dimethyl 4-(cyanomethyl)pentanedioate
- Ethyl 3-(cyanomethyl)pentanedioate
Uniqueness
Dimethyl 3-(cyanomethyl)pentanedioate is unique due to its specific positioning of the nitrile group on the pentanedioate backbone, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
dimethyl 3-(cyanomethyl)pentanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h7H,3,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNGGPKUZJTFBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC#N)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733201 | |
Record name | Dimethyl 3-(cyanomethyl)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-26-8 | |
Record name | Pentanedioic acid, 3-(cyanomethyl)-, 1,5-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1709-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 3-(cyanomethyl)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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